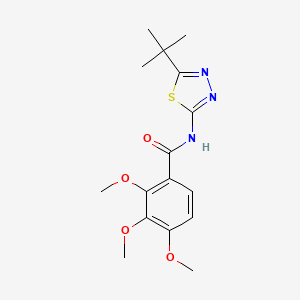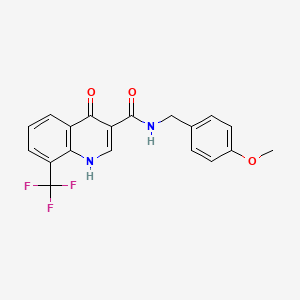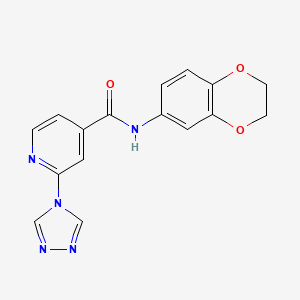![molecular formula C22H22N2O6 B15002072 2,2'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(4-nitrophenol)](/img/structure/B15002072.png)
2,2'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(4-nitrophenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Tricyclo[3311~3,7~]decane-1,3-diylbis(4-nitrophenol) is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(4-nitrophenol) typically involves multiple steps. One common method includes the nitration of tricyclo[3.3.1.1~3,7~]decane derivatives. The reaction conditions often require the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(4-nitrophenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The nitro groups in the compound can undergo nucleophilic substitution reactions, often with reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed
Oxidation: Formation of corresponding nitro acids or nitro ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenols or amines.
Applications De Recherche Scientifique
2,2’-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(4-nitrophenol) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism of action of 2,2’-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(4-nitrophenol) involves its interaction with specific molecular targets. The nitro groups in the compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can result in various biological effects, including enzyme inhibition, modulation of signaling pathways, and induction of oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo[3.3.1.1~3,7~]decane, 2-nitro-: Similar in structure but with only one nitro group.
Tricyclo[3.3.1.1~3,7~]decane, 2-bromo-: Contains a bromine atom instead of nitro groups.
Tricyclo[4.2.2.2~2,5~]dodeca-1,3,5,7,9,11-hexaene: A related tricyclic compound with a different arrangement of double bonds.
Uniqueness
2,2’-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(4-nitrophenol) is unique due to its dual nitro groups and the specific tricyclic framework, which imparts distinct chemical and physical properties. These features make it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C22H22N2O6 |
|---|---|
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
2-[3-(2-hydroxy-5-nitrophenyl)-1-adamantyl]-4-nitrophenol |
InChI |
InChI=1S/C22H22N2O6/c25-19-3-1-15(23(27)28)6-17(19)21-8-13-5-14(9-21)11-22(10-13,12-21)18-7-16(24(29)30)2-4-20(18)26/h1-4,6-7,13-14,25-26H,5,8-12H2 |
Clé InChI |
SOBGCFKNINSGNC-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3(CC1CC(C2)(C3)C4=C(C=CC(=C4)[N+](=O)[O-])O)C5=C(C=CC(=C5)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-9-yl)phenyl]acetamide](/img/structure/B15002002.png)

![5-Chloro-2-[(3-isoxazolylmethyl)sulfanyl][1,3]oxazolo[4,5-h]quinoline](/img/structure/B15002015.png)
![Methyl 3,3,3-trifluoro-2-methoxy-2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]propanoate](/img/structure/B15002017.png)

![8-(4-chlorophenyl)-6-ethyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15002025.png)
![methyl 6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15002043.png)
![7-methyl-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B15002058.png)
![N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-2,3,4-trimethoxybenzamide](/img/structure/B15002062.png)
![N-(2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002067.png)

![2-Methyl-6-[[2-(2,4,6-trichlorophenyl)hydrazin-1-ylidene]methyl]pyridine](/img/structure/B15002078.png)
![4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-methyl-1,3-dioxol-2-one](/img/structure/B15002086.png)
